molecular formula C8H9F2NO2 B041684 3,5-Difluoro-2,4-dimethoxyaniline CAS No. 195136-67-5

3,5-Difluoro-2,4-dimethoxyaniline

Cat. No.: B041684
CAS No.: 195136-67-5
M. Wt: 189.16 g/mol
InChI Key: IWVNUSZUKBDACW-UHFFFAOYSA-N
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Description

3,5-Difluoro-2,4-dimethoxyaniline is an organic compound with the molecular formula C8H9F2NO2 and a molecular weight of 189.16 g/mol . It is characterized by the presence of two fluorine atoms and two methoxy groups attached to an aniline ring. This compound is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

The safety data sheet for 3,5-Difluoro-2,4-dimethoxyaniline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

A study on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), a compound similar to 3,5-Difluoro-2,4-dimethoxyaniline, suggests that fluorinated compounds have potential applications in the development of high-energy materials . The efficient design and synthesis of energetic compounds with the highest possible energy and chemical stability has attracted enormous attention due to their high-tech applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2,4-dimethoxyaniline typically involves the fluorination of 2,4-dimethoxyaniline. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2,4-dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Mechanism of Action

The mechanism by which 3,5-Difluoro-2,4-dimethoxyaniline exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The methoxy groups contribute to its solubility and overall chemical behavior .

Comparison with Similar Compounds

Properties

IUPAC Name

3,5-difluoro-2,4-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2/c1-12-7-4(9)3-5(11)8(13-2)6(7)10/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVNUSZUKBDACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1N)F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287127
Record name 3,5-Difluoro-2,4-dimethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195136-67-5
Record name 3,5-Difluoro-2,4-dimethoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195136-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-2,4-dimethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The nitro group of 3,5-difluoro-2,4-dimethoxynitrobenzene (10.9 g, 49.7 mmol) is reduced by catalytic hydrogenation at 40 psi in ethanol/ethyl acetate over 10% Pd/carbon. Progress is monitored by TLC. When the reaction is complete, the catalyst is collected on a diatomaceous earth pad over a glass frit via filtration. The filtrate is concentrated in vacuo, giving pure 1-amino-3,5-difluoro2,4-dimethoxybenzene (2) as 9.40 g (99.8%) of a clear, pale brown oil: 1H NMR (CDCl3) 6.25 (dd, 1H), 3.89 (two s, 6H), 3.7 (br s, 2H); 19F NMR (CDCl3) 135.5 (d, 1F), 146.9 (s, 1F). Anal. calc. for C8H9NO2F2 : C, 50.80; H, 4.80; N, 7.40. Found: C, 50.61; H, 4.81; N, 7.26. The hydrochloride salt is obtained by treating a dioxane solution of 5 with 4M HCl in dioxane, collecting the precipitate on a Buchner funnel, rinsing with dioxane, and drying in vacuo to give the hydrochloride salt of Compound 2 as a bone-white powder: m.p. 213°-218° C. (dec.); 1H NMR (D2O) 7.1 (br d, 1H), 4.05 (br s, 6H); 19F (D2O) 131.1 (dd, 1F), 141.6 (s, 1F). Anal. calc. for C8 H10NO2F2Cl: C, 42.59; H, 4.47; N, 6.21. Found: C, 42.75; H, 4.47; N, 6.14.
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
ethanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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